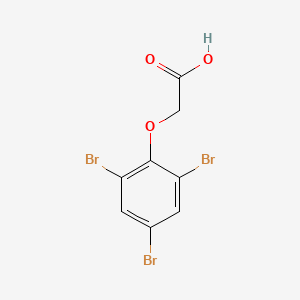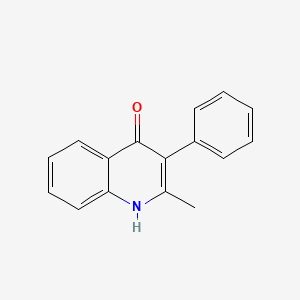
Cycloheptanemalonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloheptanemalonic acid is an organic compound with the molecular formula C10H16O4. It features a seven-membered carbon ring with two carboxylic acid groups attached.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cycloheptanemalonic acid can be synthesized through several methodsThe reaction typically requires a catalyst and specific temperature conditions to ensure the formation of the seven-membered ring .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale organic synthesis techniques. These methods often involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as recrystallization and distillation to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Cycloheptanemalonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cycloheptanone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols.
Substitution: The hydrogen atoms on the ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: Cycloheptanone derivatives.
Reduction: Cycloheptanol derivatives.
Substitution: Halogenated cycloheptane derivatives.
Applications De Recherche Scientifique
Cycloheptanemalonic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: this compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which cycloheptanemalonic acid exerts its effects involves interactions with various molecular targets. The carboxylic acid groups can form hydrogen bonds with enzymes and other proteins, influencing their activity. Additionally, the seven-membered ring structure allows for unique conformational flexibility, which can affect its binding properties and reactivity .
Comparaison Avec Des Composés Similaires
Cyclohexanemalonic acid: Similar structure but with a six-membered ring.
Cyclooctanemalonic acid: Similar structure but with an eight-membered ring.
Cyclopentanemalonic acid: Similar structure but with a five-membered ring
Uniqueness: Cycloheptanemalonic acid is unique due to its seven-membered ring, which provides distinct chemical and physical properties compared to its six- and eight-membered counterparts.
Propriétés
Numéro CAS |
4448-73-1 |
|---|---|
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
2-cycloheptylpropanedioic acid |
InChI |
InChI=1S/C10H16O4/c11-9(12)8(10(13)14)7-5-3-1-2-4-6-7/h7-8H,1-6H2,(H,11,12)(H,13,14) |
Clé InChI |
IJIFDBVPIQGMKO-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)C(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B14002755.png)






![1-[5-(2-Carbamoylpyrrol-1-yl)naphthalen-1-yl]pyrrole-2-carboxamide](/img/structure/B14002805.png)



![Ethyl 2-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]acetate](/img/structure/B14002828.png)
